molecular formula C9H16Cl2N2 B12063204 N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride

N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride

Cat. No.: B12063204
M. Wt: 223.14 g/mol
InChI Key: GNHJKDNATBRYKI-UHFFFAOYSA-N
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Description

N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride is a tertiary amine salt featuring a 4-pyridyl substituent, a methyl group at the ethyl chain, and a methyl group at the amine nitrogen. Its molecular formula is C₉H₁₅N₂·2HCl, with an approximate molecular weight of 223.92 g/mol. The dihydrochloride salt enhances solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

N-methyl-1-pyridin-4-ylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-8(10-2)7-9-3-5-11-6-4-9;;/h3-6,8,10H,7H2,1-2H3;2*1H

InChI Key

GNHJKDNATBRYKI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=NC=C1)NC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride serves as a crucial building block in organic synthesis. Its versatility allows it to be used as a reagent in various chemical reactions, including:

  • Oxidation : Can be oxidized to form N-oxide derivatives.
  • Reduction : Capable of being reduced to produce amine derivatives.
  • Substitution : Engages in substitution reactions with halogens or alkyl groups.

Biology

In biological research, this compound is utilized to study the interactions of pyridine-containing compounds with biological systems. It acts as a probe in biochemical assays and is instrumental in exploring metabolic pathways involving histamine receptors.

Medicine

The compound is under investigation for its therapeutic effects in treating neurological disorders. Its mechanism involves interaction with histamine H1 and H3 receptors, influencing signaling pathways related to vasodilation and neuroprotection.

N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride exhibits diverse biological activities:

Antimicrobial Activity

Research shows that pyridine derivatives possess significant antimicrobial properties. The compound has demonstrated antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus17

Anticancer Activity

The anticancer potential has been evaluated through in vitro studies, particularly against breast cancer cell lines. Notably, it has shown cytotoxic effects at low concentrations.

  • Case Study : In one study, the compound exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong cytotoxicity while sparing normal cells.

Neuroprotective Effects

The compound's neuroprotective properties are attributed to its ability to inhibit neuronal nitric oxide synthase (nNOS), potentially reducing neuroinflammation and protecting neuronal cells from oxidative stress.

Mechanism of Action

The mechanism of action of N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs include pyridyl-containing amines, ammonium salts, and nitrosamines. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Pyridyl Position Key Substituents Biological/Industrial Relevance
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride ~223.92 4-pyridyl Methyl (amine), ethyl (methyl, pyridyl), dihydrochloride Potential pharmaceutical applications (inferred from analogs)
Nicotine (1-Methyl-2-(3-pyridyl)pyrrolidine) 162.23 3-pyridyl Pyrrolidine ring Stimulant, addictive effects via nicotinic acetylcholine receptors
Orphenadrine Related Compound C (N-Methyl[2-(2-methylbenzhydryloxy)ethyl]amine hydrochloride) 291.82 N/A Benzhydryloxy, methyl groups Muscle relaxant intermediate; highlights importance of aromatic substituents
4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK) 207.24 (base) 3-pyridyl Nitrosamino, ketone Carcinogenic tobacco-specific nitrosamine
1-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride 288.22 N/A Benzimidazole, piperidine, dihydrochloride Example of dihydrochloride salts in heterocyclic pharmaceuticals

Key Research Findings

Pyridyl Position and Bioactivity: The 4-pyridyl group in the target compound distinguishes it from nicotine (3-pyridyl), which is critical for receptor specificity. Nicotine’s 3-pyridyl moiety is essential for binding to nicotinic receptors, while 4-pyridyl derivatives may exhibit divergent interactions . Nitrosamines like NNK (3-pyridyl) demonstrate that pyridyl positioning influences metabolic activation pathways and carcinogenicity .

Dihydrochloride salts (e.g., in benzimidazole derivatives) improve solubility and stability, a feature shared with the target compound .

Toxicity Considerations: Nitrosamines (e.g., NNK) highlight the risks of nitroso groups, which are absent in the target compound.

Biological Activity

N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that compounds with pyridine structures often exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, compounds similar to N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride were tested against these bacteria, revealing moderate inhibition zones of 15 mm for E. coli and 17 mm for S. aureus .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget BacteriaInhibition Zone (mm)
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochlorideE. coli15
S. aureus17

Anticancer Activity

The anticancer potential of N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride has been evaluated in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in breast cancer models. For example, similar compounds have demonstrated IC50_{50} values in the nanomolar range against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong cytotoxic effects .

Case Study: In Vitro Cytotoxicity

In one study, the compound was tested against several cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 0.126 μM. This suggests that modifications to the pyridine structure can enhance its anticancer efficacy while minimizing toxicity to normal cells .

Neuroprotective Effects

The neuroprotective properties of N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride are particularly noteworthy. Compounds with similar structures have been investigated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The selective inhibition of nNOS can potentially reduce neuroinflammation and protect neuronal cells from oxidative stress .

Table 2: Neuroprotective Activity of Related Compounds

CompoundMechanism of ActionEffectiveness
Similar Pyridine DerivativesnNOS InhibitionHigh Potency

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